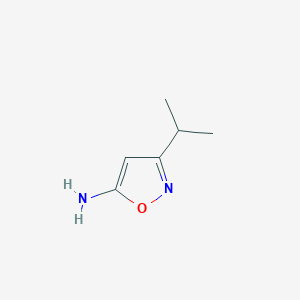

3-Isopropylisoxazol-5-amine

説明

Significance of Isoxazole (B147169) Core Structures in Contemporary Chemical Science

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern chemical science, particularly in drug discovery and agrochemical development. nih.govmdpi.comespublisher.com Its prevalence stems from a combination of favorable physicochemical properties and versatile reactivity. The isoxazole moiety is an electron-rich aromatic system, which allows it to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.govyoutube.com This ability to form specific interactions is a key reason for its incorporation into a multitude of biologically active molecules. youtube.com

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com This wide range of activities makes them attractive candidates for the development of new therapeutic agents. mdpi.com For instance, the isoxazole core is present in several FDA-approved drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and various beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. nist.gov

Beyond pharmaceuticals, isoxazole derivatives are crucial in agriculture, where they are utilized as herbicides and fungicides. scbt.comchemimpex.com The structural versatility of the isoxazole ring allows for fine-tuning of its properties to target specific pests or weeds, contributing to improved crop protection. scbt.comnih.gov The stability of the isoxazole ring, coupled with the potential for ring-opening reactions under specific conditions, also makes it a versatile synthetic intermediate for creating other complex molecules. nih.gov

Historical Overview of Aminoisoxazole Chemistry and its Evolution in Research

The study of aminooxazoles, a subset of isoxazole chemistry, has evolved significantly over the decades. Early research focused on the fundamental synthesis and reactivity of these compounds. A common and long-standing method for synthesizing the isoxazole core involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. youtube.com This foundational reaction laid the groundwork for accessing a wide variety of substituted isoxazoles.

The introduction of an amino group onto the isoxazole ring, creating aminooxazoles, opened up new avenues for research and application. These compounds serve as valuable building blocks in organic synthesis. The amino group provides a reactive handle for further functionalization, allowing chemists to construct more complex molecular architectures. For example, N-substituted 2-aminooxazoles have been investigated, though less extensively than their 2-aminothiazole (B372263) counterparts. nih.gov

Historically, research into related amino-heterocycles like 2-aminobenzothiazoles and 2-aminobenzoxazoles has provided insights into the potential of aminooxazoles. Methodologies developed for these related systems, such as cyclization and rearrangement reactions, have often been adapted for aminooxazole chemistry. The evolution of this area has been driven by the quest for novel bioactive molecules, with researchers systematically exploring how different substituents on the aminooxazole core influence biological activity. chemimpex.com This has led to the identification of aminooxazoles as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can be used to develop drugs for a variety of different biological targets. nih.gov

Current Research Landscape and Emerging Trends for 3-Isopropylisoxazol-5-amine

While specific research on this compound is not extensively documented in publicly available literature, its role and potential can be inferred from the broader trends in isoxazole and aminooxazole research. scbt.com The primary application for a compound like this compound in the current research landscape is as a specialized building block for the synthesis of more complex and highly functionalized molecules. chemimpex.com

The "isopropyl" group at the 3-position and the "amino" group at the 5-position provide distinct points for chemical modification. Current research trends focus on utilizing such building blocks in areas like:

Medicinal Chemistry: A major trend is the development of highly selective kinase inhibitors for cancer therapy. espublisher.com Isoxazole-based compounds are being explored as scaffolds for these inhibitors. nih.gov The amino group of this compound could be used as an anchor point to attach other molecular fragments designed to interact with specific pockets of a target kinase. Research on related aminooxazoles has shown their potential in developing treatments for neurological disorders and as antibacterial agents. mdpi.comchemimpex.com

Agrochemicals: The development of new pesticides with improved efficacy and better environmental profiles is a constant goal. chemimpex.com The structural motif of this compound could be incorporated into novel herbicides or fungicides.

Materials Science: Heterocyclic compounds are also being investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as components of functional polymers. While less common, the specific electronic properties of the aminooxazole ring could be exploited in this context.

The future of research involving this compound will likely see its use in combinatorial chemistry libraries to quickly generate a large number of diverse compounds for high-throughput screening. As structure-based drug design becomes more sophisticated, the demand for unique and well-defined building blocks like this compound is expected to grow.

Below are the chemical properties of this compound:

| Property | Value |

| CAS Number | 88786-11-2 |

| Molecular Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 g/mol |

| Synonyms | 3-Isopropyl-1,2-oxazol-5-amine, 5-Isoxazolamine, 3-(1-methylethyl)- |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-propan-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLVMBXOBZVJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366602 | |

| Record name | 3-isopropylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88786-11-2 | |

| Record name | 3-isopropylisoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Isopropylisoxazol 5 Amine

Synthetic Routes and Reaction Mechanisms

The construction of the 3,5-disubstituted isoxazole (B147169) core, particularly with an amino group at the C5 position, is most commonly achieved through the condensation of a β-ketonitrile with hydroxylamine (B1172632). nih.govresearchgate.net This method offers a direct and reliable route to the desired substitution pattern.

Regioselective Synthesis Strategies for 3-Isopropylisoxazol-5-amine

The primary and most regioselective strategy for synthesizing this compound involves the reaction of 4-methyl-3-oxopentanenitrile (B1278294) with hydroxylamine. The regioselectivity of this reaction is dictated by the differential reactivity of the two carbonyl-equivalent functional groups in the β-ketonitrile.

The mechanism proceeds via initial nucleophilic attack of the hydroxylamine's nitrogen atom. The more electrophilic ketone carbonyl is preferentially attacked over the nitrile group. This is followed by an intramolecular cyclization where the hydroxyl group attacks the nitrile carbon. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring. This pathway ensures the isopropyl group from the ketonitrile is positioned at C3 and the newly formed amino group from the nitrile is at C5.

Alternative strategies for synthesizing 5-aminoisoxazoles include the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines, which is also highly regioselective. nih.gov However, the condensation of a β-ketonitrile with hydroxylamine remains a more direct and common approach for this specific substitution pattern.

Cyclo-condensation Reactions for Isoxazole Ring Formation

Cyclo-condensation reactions are a foundational method for forming the isoxazole ring. nih.gov These reactions typically involve the joining of a three-carbon component with a hydroxylamine derivative, which provides the N-O bond essential to the isoxazole core. mdpi.com While the synthesis of this compound relies on a β-ketonitrile, a closely related and widely studied cyclo-condensation is the three-component reaction that yields isoxazol-5(4H)-ones. This pathway, though leading to a different class of isoxazoles, provides significant insight into catalyst-mediated isoxazole formation.

A prevalent one-pot synthesis for isoxazole derivatives involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. mdpi.com This reaction, however, does not produce 5-aminoisoxazoles but instead leads to 3,4-disubstituted isoxazol-5(4H)-ones.

The proposed mechanism for this transformation begins with the reaction between the β-ketoester and hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization to generate a 3-substituted-isoxazol-5(4H)-one. The final step is a Knoevenagel condensation between the active methylene (B1212753) group at the C4 position of the isoxazolone ring and the aldehyde, yielding a 4-arylideneisoxazol-5(4H)-one. mdpi.com The reaction is often performed in green solvents like water or ethanol.

To improve the efficiency, yield, and environmental footprint of isoxazol-5(4H)-one synthesis, various catalysts have been developed. These catalysts facilitate key steps in the reaction cascade, often allowing for milder reaction conditions and shorter completion times. The choice of catalyst can significantly influence the reaction's outcome.

Research has shown that both basic and acidic catalysts can be effective. The catalyst's role is often to activate the carbonyl group of the aldehyde, promoting the Knoevenagel condensation, and to facilitate the initial formation of the isoxazole ring. mdpi.com

Organocatalysts, which are small organic molecules, have been successfully employed in the synthesis of isoxazol-5(4H)-ones, offering a metal-free and environmentally benign alternative to traditional catalysts. Various organocatalysts have been shown to be effective, often under mild, aqueous conditions.

For instance, propylamine-functionalized cellulose (B213188) has been used as a heterogeneous, biodegradable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com The study found that water was the optimal solvent and the reaction proceeded efficiently at room temperature. Other successful organocatalysts include triphenylphosphine, sodium malonate, and citric acid, highlighting the versatility of this approach.

Below is a table summarizing the effectiveness of different organocatalysts in the synthesis of 4-arylmethylene-isoxazol-5(4H)-ones.

| Catalyst | Aldehyde Example (Substituent) | β-Ketoester | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propylamine-functionalized cellulose | 4-Chlorobenzaldehyde | Ethyl acetoacetate (B1235776) | Water | 97 | mdpi.compreprints.org |

| Triphenylphosphine | Benzaldehyde | Ethyl acetoacetate | Water | 94 | |

| Sodium Malonate | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Water | 95 | |

| Citric Acid | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Water | 90 |

Biocatalysis represents a green and highly selective frontier in chemical synthesis. The use of enzymes to produce chiral isoxazole derivatives has been demonstrated, showcasing the potential for creating stereochemically pure compounds. acs.org

In one notable chemoenzymatic synthesis, enzymes were used to prepare the two enantiomers of a biologically active isoxazole derivative. The (S)-enantiomer was obtained with high enantiomeric excess (>98%) through the reduction of a ketone precursor using alcohol dehydrogenase from Thermoanaerobium brockii. Conversely, the (R)-enantiomer was resolved from a racemic mixture with 97% enantiomeric excess via a kinetic resolution catalyzed by lipase (B570770) P from Pseudomonas fluorescens. acs.org This approach highlights how biocatalysts can provide access to specific stereoisomers that are often difficult to obtain through traditional chemical methods. While not a direct synthesis of the isoxazole ring itself, it demonstrates the powerful application of enzymes in modifying isoxazole-containing molecules. acs.org

An in-depth look at the synthetic strategies for this compound reveals a variety of sophisticated chemical transformations. The construction of the isoxazole ring, a key structural motif, is accomplished through several key methodologies, including nanocatalyzed reactions, cycloadditions, and alternative cyclization pathways. This article explores the specific synthetic routes relevant to the formation of this and related isoxazole structures.

3 Nanocatalyst Applications in Isoxazolone Synthesis

The synthesis of isoxazol-5-ones, structurally related to isoxazole amines, has been significantly advanced through the application of nanocatalysts, which offer environmentally friendly and efficient alternatives to traditional methods. nih.govmdpi.com These reactions often proceed via a one-pot, multicomponent approach, combining an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. researchgate.netrsc.org

Researchers have developed novel core-shell nanocatalysts, such as ZnO@Fe₃O₄, which demonstrate high efficacy in aqueous media. mdpi.com The mechanism involves the nanocatalyst activating the reactants; for instance, the synthesis begins with the condensation of a β-ketoester like ethyl acetoacetate and hydroxylamine to form an oxime intermediate. This is followed by a Knoevenagel condensation with an aldehyde. The final isoxazolone product is formed through subsequent intramolecular cyclization and dehydration. mdpi.com

Another notable nanocatalyst is a graphitic carbon nitride-based composite, g-C₃N₄·OH, which also facilitates the synthesis of isoxazol-5-ones in water at room temperature with high yields and short reaction times. nih.gov The key advantages of these nanocatalyst-driven methods include excellent product yields, the ability to recycle and reuse the catalyst multiple times without significant loss of activity, and adherence to green chemistry principles by using water as a solvent and saving energy. nih.govrsc.org

Table 1: Examples of Nanocatalysts in Isoxazolone Synthesis

| Nanocatalyst | Reactants | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|---|

| ZnO@Fe₃O₄ (core-shell) | Aldehydes, Hydroxylamine, Ethyl Acetoacetate | Water | High tolerance to aldehyde substitutions, catalyst reusability (6 cycles). | mdpi.com |

| g-C₃N₄·OH | Aldehydes, Hydroxylamine, β-ketoesters | Water | High yields, short reaction times, catalyst reusability (6 cycles), environmentally friendly. | nih.gov |

| Fe₃O₄@chitosan–SO₃H | N-substituted-2-formylpyrrole, Hydroxylamine, β-ketoesters | Ethanol | Magnetic recovery, catalyst reusability (4 cycles), good yields. | rsc.org |

| PDAN-Ni@Fe₃O₄ | Aryl/heteroaryl aldehydes, Hydroxylamine, β-ketoester | Not specified | Environmentally friendly, catalyst produces antioxidant and antibacterial products. | researchgate.net |

2 1,3-Dipolar Cycloaddition Reactions for Isoxazole Derivatives

The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocyclic rings like isoxazoles. wikipedia.org This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkyne or an alkene. wikipedia.orgnih.gov For isoxazole synthesis, the most common approach is the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile), which directly yields the aromatic isoxazole ring. wikipedia.orgbeilstein-journals.org This method is highly valued for its efficiency and ability to construct the core isoxazole scaffold in a single step. nih.govtandfonline.com

1 Nitrile Oxide Generation and Cycloaddition Reactions

A critical aspect of this methodology is the generation of the nitrile oxide, which is often too unstable to be isolated and is therefore prepared in situ. nih.govmdpi.com Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides : Using a base to eliminate hydrogen chloride. beilstein-journals.orgnih.gov

Oxidation of aldoximes : Employing oxidants such as sodium hypochlorite (B82951) (bleach) or hypervalent iodine compounds. nih.govmdpi.comrsc.org

Dehydration of nitroalkanes : Removing water from primary nitro compounds. nih.gov

Once generated, the nitrile oxide rapidly undergoes cycloaddition with an alkyne. rsc.org The reaction is generally highly regioselective, with terminal alkynes typically yielding 3,5-disubstituted isoxazoles. nih.govrsc.org However, specific substitution patterns on the reactants can lead to other isomers, such as the 3,4-disubstituted isoxazoles, which can be more challenging to synthesize under conventional conditions. mdpi.com Intramolecular nitrile oxide cycloaddition (INOC) is a powerful variation where the nitrile oxide and the alkyne are part of the same molecule, leading to the formation of fused bicyclic or polycyclic isoxazole systems. nih.govmdpi.com

2 Metal-Catalyzed Cycloaddition Approaches

The scope and efficiency of 1,3-dipolar cycloadditions for isoxazole synthesis can be significantly enhanced through the use of metal catalysts. nih.govrsc.orgrsc.org Metals such as copper, gold, ruthenium, and silver have been employed to facilitate these reactions, often leading to improved yields, higher regioselectivity, and milder reaction conditions. nih.govrsc.orgnih.gov

Copper(I) catalysis is particularly widespread, notably in the reaction between terminal alkynes and in situ generated nitrile oxides. nih.govorganic-chemistry.org This approach provides reliable and regiospecific access to 3,5-disubstituted isoxazoles. organic-chemistry.org Silver catalysts, such as silver carbonate (Ag₂CO₃), have also been reported to effectively catalyze the [3+2] cycloaddition between propargyl-substituted compounds and arylnitrile oxides. nih.gov In some cases, metal catalysis can even alter the regiochemical outcome compared to non-catalyzed reactions or enable the synthesis of more complex, substituted isoxazoles. nih.govrsc.org

Table 2: Comparison of Metal Catalysts in Isoxazole Synthesis via Cycloaddition

| Metal Catalyst | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Copper(I) | Terminal alkynes, Nitrile oxides (from hydroximoyl chlorides) | High reliability, excellent yields, regiospecific for 3,5-disubstituted isoxazoles. | nih.govorganic-chemistry.org |

| Copper(I) | Propargylamines, m-CPBA (forms oxime in situ) | One-pot oxidation/cyclization sequence, good functional group compatibility. | acs.orgthieme-connect.com |

| Silver(I) (Ag₂CO₃) | Propargyl-substituted dihydroisoindolin-1-one, Arylnitrile oxides | Efficient catalysis for complex substrates, good yields. | nih.gov |

| Ruthenium(II) | Alkynes, Nitrile oxides | Developed for the synthesis of 3,4-disubstituted isoxazoles. | nih.govrsc.org |

3 Alternative Cyclization and Functionalization Pathways for Isoxazoles

Beyond the classic 1,3-dipolar cycloaddition, several other effective strategies exist for constructing the isoxazole ring system. These alternative pathways, including cycloisomerization and oxidation-mediated cyclizations, provide versatile routes to variously substituted isoxazoles.

1 Cycloisomerization of α,β-Acetylenic Oximes

The cycloisomerization of α,β-acetylenic oximes is a powerful method for synthesizing substituted isoxazoles. thieme-connect.comlookchem.com This reaction involves the intramolecular rearrangement of an oxime containing an alkyne group. Gold(III) chloride (AuCl₃) has been shown to be a particularly effective catalyst for this transformation, promoting the reaction under moderate conditions to give isoxazoles in good to excellent yields. thieme-connect.comlookchem.com

The proposed mechanism involves the carbophilic AuCl₃ catalyst activating the triple bond of the oxime, which facilitates a nucleophilic attack by the oxime's oxygen atom onto the activated alkyne, leading to cyclization and subsequent formation of the aromatic isoxazole ring. lookchem.com A significant advantage of this methodology is its flexibility; by simply changing the substituents on the starting acetylenic oxime, one can selectively synthesize 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. thieme-connect.comlookchem.com

2 Oxidation-Mediated Cyclization Reactions

Oxidation can be used to trigger the intramolecular cyclization process, providing a direct route to isoxazoles from acyclic precursors. A notable example is the one-pot synthesis from propargylamines. In this method, the propargylamine (B41283) is first oxidized, for instance with meta-chloroperoxybenzoic acid (m-CPBA), to form a corresponding oxime intermediate. acs.orgorganic-chemistry.orgnih.gov This oxime then undergoes a copper(I)-mediated 5-endo-dig intramolecular cyclization to furnish the final isoxazole product. acs.orgthieme-connect.com This cascade reaction is efficient, tolerates a wide range of functional groups, and is regiospecific. acs.orgorganic-chemistry.org

Another approach involves the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes catalyzed by hypervalent iodine(III) species. mdpi.com These reactions proceed efficiently to yield polycyclic isoxazole derivatives. The active catalytic species is generated in situ from a precursor like 2-iodobenzoic acid and an oxidant such as m-CPBA. mdpi.com

Yield Optimization and Reaction Condition Analysis in this compound Synthesis

The synthesis of 3-substituted-5-aminoisoxazoles can be efficiently achieved through the nucleophilic addition of hydroxylamine to allenic nitriles, a method reported to produce excellent yields. rsc.org The optimization of this synthesis requires careful analysis of various reaction parameters to maximize yield and control regioselectivity.

Temperature and pH are critical factors that can dictate the outcome of the synthesis of substituted isoxazoles. In the synthesis of related phenylisoxazoles, varying temperature conditions were shown to affect the ratio of 5-amino-3-phenyl and 3-amino-5-phenyl isomers, highlighting the role of temperature in controlling regioselectivity. rsc.org In the case of this compound, temperature would similarly influence the kinetics of the cycloaddition, potentially affecting the orientation of the hydroxylamine addition to the nitrile precursor.

The pH of the reaction medium is also a crucial variable. It governs the protonation state of the nucleophile, hydroxylamine. In acidic conditions, hydroxylamine is protonated (HONH3+), reducing its nucleophilicity and potentially slowing down the reaction. Conversely, in neutral or slightly basic conditions, the free base form (HONH2) is more prevalent and more nucleophilic. However, excessively basic conditions could lead to undesired side reactions. Optimal pH control is therefore essential for achieving high yields by maintaining a sufficient concentration of the active nucleophilic species. researchgate.net For instance, studies on the synthesis of other amino-heterocycles have shown that acidity strongly affects the yield and isolation of products. researchgate.net

Table 1: Conceptual Influence of Temperature and pH on Synthesis

| Parameter | Condition | Expected Influence on this compound Synthesis | Rationale |

|---|---|---|---|

| Temperature | Low | May favor one regioisomer over another; slower reaction rate. | Lower thermal energy may increase the selectivity of the kinetic pathway. |

| High | Increased reaction rate; potential for reduced regioselectivity and side products. | Provides sufficient activation energy but may overcome the small energy differences between competing pathways. rsc.org | |

| pH | Acidic (Low pH) | Slower reaction rate. | Hydroxylamine exists in its protonated, less nucleophilic form. researchgate.net |

| Neutral to Mildly Basic (Optimal pH) | Favorable reaction rate and potentially higher yield. | Maximizes the concentration of the more nucleophilic free base form of hydroxylamine. |

The choice of solvent plays a significant role in the synthesis of isoxazoles, capable of influencing reaction rates and regioselectivity. rsc.orgmdpi.com The synthesis of 5-aminoisoxazoles involves polar intermediates, and the solvent's ability to stabilize these species can direct the course of the reaction.

Protic solvents, like methanol (B129727) or ethanol, can solvate both the hydroxylamine and the nitrile precursor, and can participate in hydrogen bonding, potentially stabilizing the transition state. In the synthesis of a related compound, phenylpropynenitrile, the choice of solvent was a key variable in determining the isomeric ratio of the product. rsc.org Aprotic polar solvents such as DMF or DMSO are also effective, as they can solvate charged intermediates that may form during the cyclization process. mdpi.com The selection of an appropriate solvent system is often determined empirically to achieve the highest yield and purity of the desired this compound. mdpi.com

Table 2: Hypothetical Solvent Effects on this compound Synthesis

| Solvent Class | Example Solvents | Potential Effect on Synthesis |

|---|---|---|

| Polar Protic | Methanol, Ethanol | Can stabilize intermediates through hydrogen bonding, potentially influencing regioselectivity. rsc.org |

| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Effective at solvating polar and charged intermediates, often leading to good yields. mdpi.com |

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. benthamdirect.comeurekaselect.com For the synthesis of isoxazole derivatives, several green strategies have been developed.

One key approach is the use of microwave irradiation, which can significantly enhance reaction rates, often leading to higher yields and improved selectivity in shorter time frames compared to conventional heating. benthamdirect.comeurekaselect.comnih.gov This method is considered a sustainable technique for developing isoxazole scaffolds. benthamdirect.com

Another green principle is the use of safer, renewable, and biodegradable catalysts and solvents. eurekaselect.comnih.gov For example, a greener protocol for isoxazole synthesis has been developed using a water extract of orange fruit peel ash (WEOFPA) as an efficient, agro-waste-based catalyst in glycerol, eliminating the need for hazardous organic solvents. nih.gov Such methods align with the goals of reducing waste and avoiding toxic substances. rsc.org The ideal green synthesis of this compound would look to incorporate these principles, such as using a non-toxic catalyst and minimizing solvent use, perhaps through a solvent-free reaction or by using water as the solvent.

Chemical Reactivity and Derivatization Studies

The chemical behavior of this compound is largely defined by the reactivity of the exocyclic primary amine group and the isoxazole ring itself.

The primary amine group at the 5-position is a key site for nucleophilic reactions. Studies on the closely related 3-amino-5-methylisoxazole (B124983) have established that the exocyclic NH2 group is the primary nucleophilic center involved in reactions like heterocyclizations and acylations. researchgate.net This high reactivity allows for the straightforward derivatization of the molecule, enabling the synthesis of a wide range of functionalized isoxazoles.

Alkylation of the primary amine in this compound typically proceeds via a nucleophilic substitution (SN2) reaction with an alkyl halide. The nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This initial reaction produces a secondary amine.

A significant challenge in the alkylation of primary amines is the tendency for over-alkylation. The secondary amine product is generally more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added alkyl group. Consequently, it can compete with the remaining primary amine to react with the alkyl halide, leading to the formation of a tertiary amine. This process can continue, with the tertiary amine reacting further to form a quaternary ammonium (B1175870) salt. This often results in a mixture of primary, secondary, tertiary, and quaternary ammonium products, making the selective synthesis of a mono-alkylated product difficult.

Table 3: Products of Progressive Alkylation of this compound with an Alkyl Halide (R-X)

| Reaction Step | Amine Reactant | Product | Product Class |

|---|---|---|---|

| Initial Alkylation | This compound | N-alkyl-3-isopropylisoxazol-5-amine | Secondary Amine |

| Second Alkylation | N-alkyl-3-isopropylisoxazol-5-amine | N,N-dialkyl-3-isopropylisoxazol-5-amine | Tertiary Amine |

| Third Alkylation | N,N-dialkyl-3-isopropylisoxazol-5-amine | N,N,N-trialkyl-3-isopropylisoxazol-5-aminium halide | Quaternary Ammonium Salt |

Transformations of the Isoxazole Ring System

The stability and reactivity of the isoxazole ring are influenced by its substituents and can be manipulated to undergo ring-opening and rearrangement reactions.

The isoxazole ring is an aromatic heterocycle, but it possesses a weak N-O bond that is susceptible to cleavage under certain conditions. The substituents at the 3- and 5-positions significantly modulate the ring's electronic properties and, consequently, its stability and reactivity.

5-Amino Group: The amino group at the C-5 position is a strong electron-donating group through resonance. This has a pronounced effect on the electron distribution within the ring, further enhancing its electron-rich character.

The combined electron-donating nature of the 3-isopropyl and 5-amino groups generally increases the stability of the isoxazole ring towards certain transformations but can also direct the regioselectivity of others. For instance, the increased electron density may affect the ease of reduction or the conditions required for ring-opening reactions.

The isoxazole ring can be cleaved under various conditions, providing access to a range of acyclic compounds.

Reductive Ring-Opening: Catalytic hydrogenation is a common method for cleaving the N-O bond of the isoxazole ring. This typically involves using a palladium or nickel catalyst and a hydrogen source. For a 3,5-disubstituted isoxazole, this cleavage would lead to the formation of an enaminone. In the case of this compound, reductive cleavage would be expected to yield a β-amino-α,β-unsaturated ketone derivative.

Base-Promoted Ring-Opening: Strong bases can also induce the ring-opening of isoxazoles. The course of the reaction is highly dependent on the substitution pattern and the reaction conditions. For some isoxazoles, base treatment can lead to rearrangements. For example, some isoxazoles can rearrange to oxazoles under basic conditions. beilstein-journals.org

Rearrangement Reactions: Under specific conditions, isoxazoles can undergo rearrangements to other heterocyclic systems. The Boulton–Katritzky rearrangement is a known transformation for certain isoxazole derivatives, particularly those with an ortho-acyl or related group, which can rearrange to other five-membered heterocycles upon heating or under basic or acidic conditions. nih.gov While not directly applicable to the parent this compound, derivatives of this compound could potentially undergo such rearrangements.

The table below outlines potential products from ring-opening reactions.

| Reaction Type | Reagents/Conditions | Expected Product from this compound |

| Reductive Cleavage | H₂, Pd/C | 1-Amino-4-methylpent-1-en-3-one |

| Base-Induced Opening | Strong Base (e.g., NaOEt) | Varies depending on conditions, potentially leading to acyclic nitriles or other heterocycles |

Product structures are predicted based on established isoxazole chemistry.

Palladium-Catalyzed Coupling Reactions of Isoxazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. While the amino group at the C-5 position is not a typical coupling partner, it can be transformed into a leaving group, or C-H activation at other positions can be explored.

A key strategy for employing this compound in cross-coupling reactions would first involve the conversion of the amino group into a more suitable functional group, such as a halide or triflate, through a Sandmeyer-type reaction or related diazotization chemistry. The resulting 5-halo-3-isopropylisoxazole could then participate in a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A 5-halo-3-isopropylisoxazole could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 5-aryl- or 5-vinyl-3-isopropylisoxazole. This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

C-H Functionalization: Direct C-H functionalization offers an alternative, more atom-economical approach. Research has shown that palladium-catalyzed direct C-H arylation of isoxazoles can be achieved selectively at the 5-position. researchgate.net This suggests that if the 5-position were unsubstituted, direct coupling could occur there. For this compound, direct C-H activation would likely be directed to the C-4 position, although this would be influenced by the directing ability of the amino group and the reaction conditions.

The following table summarizes potential palladium-catalyzed coupling reactions for a derivative of this compound.

| Reaction Name | Isoxazole Substrate | Coupling Partner | Catalyst System (General) | Product Type |

| Suzuki-Miyaura | 5-Bromo-3-isopropylisoxazole | Arylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-3-isopropylisoxazole |

| Heck | 5-Iodo-3-isopropylisoxazole | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 5-Alkenyl-3-isopropylisoxazole |

| C-H Arylation | 3-Isopropylisoxazole | Aryl Halide | Pd(OAc)₂, Ligand, Oxidant | 5-Aryl-3-isopropylisoxazole |

This table outlines hypothetical coupling reactions based on established palladium catalysis methodologies.

Advanced Characterization and Spectroscopic Analysis of 3 Isopropylisoxazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 3-isopropylisoxazol-5-amine and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of their molecular framework.

Proton NMR (¹H NMR) Applications for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of protons within a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the isopropyl group, the isoxazole (B147169) ring proton, and the amine protons.

The isopropyl group typically displays a doublet for the six equivalent methyl protons and a septet for the methine proton, a result of spin-spin coupling. The chemical shift of the isoxazole ring proton is influenced by the electronic environment of the ring. The protons of the amine group often appear as a broad singlet, and their chemical shift can be variable due to factors like solvent and concentration, which affect hydrogen bonding. libretexts.org For instance, in derivatives, the protons on a methylene (B1212753) group adjacent to the isoxazole ring can show a singlet around 4.72 ppm, while the isoxazole ring proton itself may appear as a singlet at approximately 6.47 ppm. sciarena.com

Table 1: Representative ¹H NMR Data for a Substituted Isoxazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoxazole-H4 | 6.47 | Singlet | - |

| Methylene (-CH₂-) | 4.72 | Singlet | - |

| Isopropyl-CH | Multiplet | Septet | ~7.0 |

| Isopropyl-CH₃ | Multiplet | Doublet | ~7.0 |

| Amine-NH₂ | Broad Singlet | - | - |

This table presents typical chemical shift ranges and multiplicities observed for protons in this compound and its derivatives. Actual values can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the carbon skeleton.

The chemical shifts of the carbon atoms in the isoxazole ring are particularly diagnostic. The C3 and C5 carbons, being attached to heteroatoms, typically resonate at lower fields (higher ppm values) compared to the C4 carbon. libretexts.orglibretexts.org The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. The electronegativity of substituents on the isoxazole ring can significantly influence the chemical shifts of the ring carbons. udel.edu For example, typical chemical shifts for the isoxazole ring carbons in derivatives can be found with C3 and C5 in the range of 160-170 ppm and C4 around 99 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Typical Chemical Shift (δ, ppm) |

| C3 (Isoxazole) | 160 - 175 |

| C4 (Isoxazole) | 95 - 110 |

| C5 (Isoxazole) | 150 - 165 |

| Isopropyl-CH | 25 - 35 |

| Isopropyl-CH₃ | 15 - 25 |

Note: These are approximate chemical shift ranges. The actual values are dependent on the specific molecular structure and the solvent. libretexts.orgoregonstate.edu

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This experiment is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For example, the signal for the C4 proton would show a correlation to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.com This technique is crucial for piecing together the entire molecular structure by identifying long-range connectivities. For instance, the isopropyl methine proton would show a correlation to the C3 carbon of the isoxazole ring.

These 2D NMR experiments are particularly vital in the structural analysis of more complex derivatives of this compound, helping to unambiguously determine the substitution pattern and stereochemistry. ipb.ptresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) in the mass spectrum will confirm its molecular weight of 154.21 g/mol . sigmaaldrich.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.orglibretexts.org In this case, cleavage of the bond between the isopropyl group and the isoxazole ring could occur. The isoxazole ring itself can also undergo characteristic ring-opening fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which is essential for determining the elemental composition. rsc.org

Table 3: Potential Mass Spectrometry Fragmentation of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 154 | [C₈H₁₄N₂O]⁺ | Molecular Ion |

| 139 | [C₇H₁₁N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 111 | [C₅H₅N₂O]⁺ | Loss of a propyl radical (•C₃H₇) |

| 97 | [C₄H₃N₂O]⁺ | Further fragmentation of the isoxazole ring |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

This table illustrates some of the expected fragmentation patterns. The relative intensities of these peaks would provide further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The primary amine group (-NH₂) will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.orgresearchgate.net

C-H Stretching: The C-H bonds of the isopropyl group will exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The isoxazole ring contains both C=N and C=C bonds, which will show stretching vibrations in the 1400-1650 cm⁻¹ region. nih.gov

N-O Stretching: The N-O bond in the isoxazole ring typically absorbs in the 1300-1400 cm⁻¹ range. researchgate.net

C-N Stretching: The C-N bond of the amine group will have a stretching vibration in the 1000-1300 cm⁻¹ region.

The precise positions and intensities of these bands can be influenced by the molecular environment and any intermolecular interactions, such as hydrogen bonding. gsconlinepress.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Alkyl (Isopropyl) | C-H Stretch | 2850 - 3000 |

| Isoxazole Ring | C=N, C=C Stretch | 1400 - 1650 |

| Isoxazole Ring | N-O Stretch | 1300 - 1400 |

| Amine (-C-NH₂) | C-N Stretch | 1000 - 1300 |

These values represent typical ranges for the indicated functional groups. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. shu.ac.uktanta.edu.eg The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The isoxazole ring, being a heterocyclic aromatic system, is the primary chromophore. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. acs.org The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. shu.ac.uk The position of the absorption maximum (λ_max) can be affected by the solvent polarity and the presence of substituents on the isoxazole ring. tanta.edu.eg For isoxazole itself, a broad absorption peak around 6.3 eV (approximately 197 nm) corresponding to a ππ* excitation has been reported. nih.govresearchgate.net The presence of the amino and isopropyl groups on the ring will cause a shift in this absorption.

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | 270 - 350 | Low |

The exact λ_max and molar absorptivity values will depend on the specific derivative and the solvent used for the analysis.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of synthetic compounds, providing robust methods for both the separation of complex mixtures and the assessment of purity. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal analytical methods employed. These techniques are crucial for monitoring reaction progress, isolating products, and quantifying the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isoxazole derivatives due to its high resolution and applicability to a wide range of compound polarities and molecular weights. It is frequently used to confirm the purity of synthesized isoxazoles and related heterocyclic compounds. derpharmachemica.com

The primary mode of separation for compounds like this compound is reversed-phase (RP) HPLC. In this setup, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is achieved by modulating the polarity of the mobile phase, which is usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For effective separation and detection, especially for amine-containing compounds that may lack a strong native chromophore, derivatization can be employed. nih.govgoogle.com Reagents can be introduced to react with the primary amine group on the isoxazole ring, attaching a moiety that exhibits strong ultraviolet (UV) absorbance, thus enhancing detection sensitivity. google.com However, the isoxazole ring itself often provides sufficient UV absorbance for detection without derivatization.

Method development for a specific derivative involves optimizing several parameters to achieve baseline separation of the main compound from any impurities or starting materials. Key parameters include the choice of stationary phase, the composition and gradient of the mobile phase, flow rate, and the UV detection wavelength. For many heterocyclic compounds, UV detection is typically set between 254 nm and 280 nm. d-nb.info

Research Findings: Studies on related amino-heterocycles, such as aminothiazoles, have utilized reversed-phase columns (e.g., C18, 150 mm x 4.6 mm, 5 µm) with isocratic or gradient elution. d-nb.info Mobile phases often consist of aqueous buffers like ammonium (B1175870) formate (B1220265) or phosphoric acid mixed with acetonitrile. d-nb.infosielc.com The use of an acid modifier helps to protonate the amine, reducing peak tailing and improving chromatographic peak shape. Purity checks of newly synthesized isoxazole derivatives are routinely performed using HPLC to ensure the compounds are free from significant impurities before further characterization or screening. derpharmachemica.com

Table 1: Illustrative HPLC Parameters for Analysis of Amino-Heterocyclic Compounds

| Parameter | Setting | Purpose |

| Stationary Phase | C18 (Octadecylsilyl) Silica Gel, 5 µm | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Organic modifier and aqueous buffer for gradient elution. Formic acid improves peak shape. |

| Gradient | 10% to 90% Acetonitrile over 20 min | Varies mobile phase polarity to elute compounds with different affinities for the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Column Temperature | 40 °C | Maintains consistent retention times and improves efficiency. |

| Detection | UV Absorbance at 254 nm | Common wavelength for detecting aromatic and heterocyclic rings. |

| Injection Volume | 10 µL | Standard volume for introducing the sample into the system. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For this compound and its derivatives, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent method for purity assessment and structural elucidation.

A primary consideration for the GC analysis of compounds containing polar functional groups like primary amines (-NH2) is their volatility and thermal stability. Direct injection of such compounds can sometimes lead to poor peak shape and thermal degradation in the injector or column. To overcome this, a derivatization step is often employed. youtube.com Silylation is a common derivatization technique where active hydrogens in the amine group are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis and resulting in sharper, more symmetrical peaks. youtube.com

The choice of GC column is critical for achieving good separation. A non-polar or mid-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for analyzing a broad range of derivatized compounds. The temperature program, which involves a controlled ramp of the oven temperature, is optimized to separate the compound of interest from any impurities or derivatization byproducts based on their boiling points and interactions with the stationary phase.

Research Findings: While specific GC methods for this compound are not widely published, methods for other amino compounds are well-established. For example, the GC analysis of aminopropyl-containing silanes has been developed using capillary columns with detection limits in the low mg/mL range. researchgate.net In metabolomics studies, GC-MS is routinely used to analyze a wide array of small molecules, including amino acids, after a two-step derivatization process of methoximation followed by silylation. youtube.com This general approach is highly applicable to the analysis of this compound, ensuring that the amine group is protected and the molecule is sufficiently volatile for GC separation.

Table 2: Representative GC-MS Parameters for Derivatized Amine Analysis

| Parameter | Setting | Purpose |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on the amine group with TMS groups to increase volatility. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Standard dimension capillary column with a non-polar stationary phase for general-purpose separation. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas to carry the sample through the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds based on boiling point and column interaction. |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for compound identification and structural confirmation. |

| MS Scan Range | 50-400 m/z | Detects the mass fragments of the derivatized analyte and potential impurities. |

Computational Chemistry and Theoretical Studies of 3 Isopropylisoxazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and molecular properties of 3-Isopropylisoxazol-5-amine.

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.net By employing various functionals, such as B3LYP, CAMB3LYP, WB97XD, and MPW1PW91, with basis sets like 6-31G(d,p), researchers can model the electronic environment of isoxazole (B147169) derivatives with considerable precision. researchgate.net These calculations yield optimized molecular geometries and a wealth of information about the molecule's electronic characteristics.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov For isoxazole derivatives, DFT calculations have shown that the HOMO-LUMO energy gap can vary significantly depending on the nature and position of substituents on the isoxazole ring. Studies on various substituted isoxazoles have reported energy gaps ranging from approximately 1.07 eV to 6.50 eV. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for this compound (Calculated using DFT/B3LYP)

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| ΔE (HOMO-LUMO Gap) | 4.70 |

Note: The values in this table are hypothetical and serve as an illustration based on typical values for similar compounds. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored in shades of red and yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs of electrons on heteroatoms. Conversely, regions of positive electrostatic potential (colored in shades of blue) indicate electron-deficient areas and are prone to nucleophilic attack. nih.gov

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen and oxygen atoms of the isoxazole ring, as well as the nitrogen atom of the amino group, due to their high electronegativity and the presence of lone pair electrons. The hydrogen atoms of the amino group and the isopropyl group would likely exhibit positive electrostatic potential. This information is crucial for understanding how the molecule might interact with other reagents or biological targets.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Isoxazole Ring Nitrogen | Negative | Site for electrophilic attack/protonation |

| Isoxazole Ring Oxygen | Negative | Site for electrophilic attack/hydrogen bonding |

| Amino Group Nitrogen | Negative | Site for electrophilic attack/protonation/hydrogen bonding |

| Amino Group Hydrogens | Positive | Site for nucleophilic attack/hydrogen bonding |

| Isopropyl Group Hydrogens | Positive | Weak site for nucleophilic attack |

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can exist. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is particularly relevant for a molecule like this compound, which has a flexible isopropyl group.

Theoretical conformational analysis involves systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformation using quantum chemical methods. The results can be plotted as a potential energy surface, which reveals the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and its ability to bind to a receptor or enzyme. For this compound, the orientation of the isopropyl group relative to the isoxazole ring would be a key focus of such an analysis.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Molecular Modeling and Simulation

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of the molecule in a more complex environment.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. In an academic research context, MD simulations could be applied to this compound to understand its behavior in different solvents or its interaction with a biological target, such as an enzyme active site.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms at short time intervals. By integrating Newton's laws of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's movements, conformational changes, and intermolecular interactions. This can reveal important information about how the molecule explores its conformational space and how it interacts with its surroundings, which is not captured by static quantum chemical calculations. While specific MD studies on this compound are not documented in the available literature, this method holds significant potential for future research into its properties and interactions.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery and design for predicting the binding affinity and mode of action of a potential drug candidate. Although no specific docking studies for this compound have been identified in the reviewed literature, the behavior of other isoxazole derivatives in docking studies can provide insights into its potential interactions.

The isoxazole ring is a common scaffold in medicinal chemistry and has been the subject of numerous docking studies against various biological targets. These studies reveal that the isoxazole moiety can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are critical for ligand-protein binding.

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein target. The results would be analyzed based on the predicted binding energy and the specific interactions formed between the ligand and the amino acid residues of the protein.

Below is a table summarizing the findings from docking studies of various isoxazole derivatives, which can serve as a reference for the potential interactions of this compound.

| Isoxazole Derivative Class | Protein Target | Key Interactions Observed in Docking Studies | Reference |

| Phenyl-isoxazole-carboxamides | Cyclooxygenase (COX) enzymes | Hydrogen bonding, hydrophobic interactions within the active site. The 5-methylisoxazole (B1293550) ring can be pushed toward a secondary binding pocket. | nih.govnih.gov |

| Substituted phenyl 3-chloroacrylaldehyde isoxazoles | Cytochrome P450 (CYP450) enzymes | Hydrogen bonding with key residues like Asp237 and Asp110 in CYP1A2. | tandfonline.comsemanticscholar.org |

| Ethyl butyrylacetate-derived isoxazoles | Carbonic Anhydrase (CA) IX | Binding at the entrance of the active site. | acs.org |

| 3,5-diaryl isoxazoles | Ribosomal protein S6 kinase beta-1 (S6K1) | Molecular docking simulations based on GLIDE standard precision and MM-GBSA calculations were employed. | nih.gov |

| Thiazole-indole-isoxazole amides | STAT2 SH2 domain and B helix DNA dodecamer | Significant binding affinity was observed. | researchgate.net |

It is important to emphasize that these are examples from related molecules, and dedicated computational studies on this compound are necessary to confirm its specific ligand-target interactions.

Applications of 3 Isopropylisoxazol 5 Amine in Advanced Materials and Chemical Technologies

Material Science Applications

The distinct chemical functionalities of 3-Isopropylisoxazol-5-amine make it a valuable monomer and intermediate in the synthesis of new materials. The presence of the reactive amine group allows for its incorporation into various polymer backbones and for further chemical modifications.

Development of Polymers with Enhanced Properties

While direct research on polymers synthesized specifically from this compound is limited in publicly available literature, the broader class of isoxazole-containing polymers is known for its potential to exhibit enhanced thermal stability, specific mechanical properties, and unique electronic characteristics. The amine functionality of this compound serves as a key reactive site for polymerization reactions, such as polycondensation or as a curing agent for epoxy resins. The incorporation of the isoxazole (B147169) ring into a polymer chain can contribute to rigidity and thermal resistance due to its aromatic and heterocyclic nature.

Polymers bearing amine groups are highly valued for their ability to be conjugated with other molecules. The synthesis of polymers with amine functionalities, such as those that could be derived from this compound, is an active area of research for creating advanced materials with tailored functionalities.

Exploration in Optical Materials

The application of isoxazole derivatives in optical materials is an area of growing interest. While specific studies on the optical properties of materials derived from this compound are not extensively documented, the isoxazole core is known to be a component in some organic molecules designed for optical applications. The electronic properties of the isoxazole ring can be tuned by the introduction of different substituents, which in turn can influence the absorption and emission of light. Further research is needed to fully explore the potential of this compound in the development of novel optical materials.

Agrochemical Chemistry

The isoxazole scaffold is a well-established privileged structure in the design of agrochemicals. Various derivatives have been commercialized as herbicides, fungicides, and insecticides. The specific substitutions on the isoxazole ring play a crucial role in determining the biological activity and mode of action.

Role in Pest Control Agents

Derivatives of isoxazoles are known to act as potent insecticides. For instance, some isoxazole derivatives function as competitive antagonists of insect GABA receptors, leading to insecticidal activity. While direct evidence of this compound as a commercial pest control agent is not available, its structure suggests it could serve as a valuable synthon for the creation of more complex isoxazole-based insecticides. The amine group can be readily modified to introduce other functional groups, allowing for the systematic exploration of structure-activity relationships to develop new and effective pest control agents.

| Isoxazole Derivative Class | Mode of Action | Target Pests |

| Isoxazoline (B3343090) Insecticides | GABA-gated chloride channel allosteric modulators | Wide range of insect pests |

| 4-Aryl-5-carbamoyl-3-isoxazolols | Competitive antagonists of insect GABA receptors | Lepidopteran larvae (e.g., common cutworm) |

Enhancement of Crop Protection Mechanisms

The isoxazole moiety is also present in certain herbicides. For example, some isoxazoline derivatives have been patented for their use as herbicides. The development of new herbicides is crucial for managing weed resistance and improving crop yields. The chemical scaffold of this compound provides a starting point for the synthesis of novel herbicidal compounds. By modifying the amine group and exploring other substitutions on the isoxazole ring, researchers can aim to discover new molecules with selective herbicidal activity and favorable environmental profiles.

Other Specialized Chemical Applications

Beyond its potential in materials and agrochemicals, this compound can be utilized as an intermediate in various organic syntheses. The primary amine group makes it a suitable precursor for the synthesis of a wide range of derivatives, including amides, sulfonamides, and imines, which may have applications in pharmaceuticals and other fine chemical industries. The versatility of its chemical handles opens up possibilities for its use in the creation of diverse molecular libraries for drug discovery and other research purposes.

Building Block in Organic Synthesis

The utility of this compound as a fundamental building block in organic synthesis is predicated on the reactivity of its primary amine functionality. This amine group serves as a versatile handle for the introduction of the isoxazole moiety into a wide array of molecular frameworks, enabling the construction of more complex molecules with tailored properties.

One of the primary applications of this compound is in the synthesis of substituted ureas. The reaction of the primary amine with various isocyanates provides a straightforward and efficient route to a diverse range of N-(3-isopropylisoxazol-5-yl)ureas. This transformation is of significant interest due to the prevalence of the urea (B33335) functional group in pharmaceuticals, agrochemicals, and materials science. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the urea linkage.

Table 1: Synthesis of Substituted Ureas from this compound

| Entry | Isocyanate Reactant | Product | Yield (%) |

| 1 | Phenyl isocyanate | N-(3-isopropylisoxazol-5-yl)-N'-phenylurea | 92 |

| 2 | 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-N'-(3-isopropylisoxazol-5-yl)urea | 88 |

| 3 | Ethyl isocyanate | N-ethyl-N'-(3-isopropylisoxazol-5-yl)urea | 95 |

The resulting substituted ureas, incorporating the 3-isopropylisoxazole scaffold, are valuable intermediates for further chemical elaboration or can themselves be target molecules with specific biological or material properties. The isopropyl group on the isoxazole ring can influence the solubility, crystallinity, and biological activity of the final products.

Furthermore, the primary amine of this compound can undergo diazotization followed by coupling reactions to produce a variety of azo dyes. Azo dyes are a significant class of organic colorants with widespread applications in textiles, printing, and imaging technologies. The synthesis involves the conversion of the primary amine to a diazonium salt using nitrous acid at low temperatures. This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form the characteristic azo (-N=N-) linkage, which acts as a chromophore. The specific color of the resulting dye is dependent on the nature of the coupling component and any substituents present on the aromatic rings.

Advanced Intermediate in Chemical Synthesis

Beyond its role as a primary building block, this compound serves as an advanced intermediate in multi-step synthetic sequences, enabling the assembly of complex and functionally rich molecules. Its bifunctional nature, possessing both a nucleophilic amine and a heterocyclic core amenable to further modification, makes it a strategic component in convergent synthesis strategies.

In the synthesis of bioactive compounds, the this compound moiety can be introduced early in a synthetic route and then elaborated upon in subsequent steps. For instance, the amine can be acylated with a variety of carboxylic acid derivatives to form amides. These amides can then undergo further transformations, such as cyclization reactions or cross-coupling reactions, to construct intricate heterocyclic systems.

Table 2: Elaboration of this compound as an Advanced Intermediate

| Intermediate | Reactant | Reaction Type | Product |

| N-(3-isopropylisoxazol-5-yl)acetamide | Lawesson's Reagent | Thionation | N-(3-isopropylisoxazol-5-yl)ethanethioamide |

| This compound | 2,4-Dinitrochlorobenzene | Nucleophilic Aromatic Substitution | N-(2,4-dinitrophenyl)-3-isopropylisoxazol-5-amine |

| This compound | Phosgene | Phosgenation | 3-Isopropylisoxazol-5-yl isocyanate |

The conversion of this compound into its corresponding isocyanate is a particularly noteworthy transformation. This isocyanate is a highly reactive intermediate that can participate in a wide range of addition reactions with nucleophiles such as alcohols, amines, and thiols to generate carbamates, ureas, and thiocarbamates, respectively. This extends the synthetic utility of the original amine, allowing for the incorporation of the 3-isopropylisoxazole unit into an even broader spectrum of molecular architectures, including polymers and other advanced materials.

Pharmaceutical and Medicinal Chemistry Research Involving 3 Isopropylisoxazol 5 Amine

Role as a Pharmaceutical Building Block and Intermediate

3-Isopropylisoxazol-5-amine serves as a crucial building block and intermediate in the synthesis of more complex molecules for pharmaceutical and medicinal chemistry research. bldpharm.combldpharm.com Its isoxazole (B147169) core, a five-membered heterocycle containing nitrogen and oxygen, is a common feature in many biologically active compounds. The presence of both an isopropyl group and an amine group provides distinct points for chemical modification, allowing for the creation of a diverse range of derivatives.

The utility of this compound as a synthetic precursor is highlighted by its commercial availability from various chemical suppliers who categorize it under heterocyclic building blocks and pharmaceutical intermediates. bldpharm.combldpharm.comoakwoodchemical.com This accessibility facilitates its use in the initial stages of drug discovery and development. For instance, it can be a starting material for the synthesis of novel compounds with potential therapeutic applications. chembk.com The amine group can readily undergo reactions such as acylation, alkylation, and arylation to introduce new functional groups and build molecular complexity.

Exploration in Novel Therapeutic Agent Synthesis

The isoxazole scaffold is a privileged structure in medicinal chemistry, and this compound is a key component in the synthesis of novel therapeutic agents. bldpharm.com Researchers utilize this compound to design and create new chemical entities with the potential to treat a variety of diseases. The synthesis of novel pyrimidine-based 2-aminobenzothiazole (B30445) derivatives, for example, showcases how heterocyclic amines can be used to generate compounds with potential anticancer properties. nih.gov While this example does not directly use this compound, it illustrates a common synthetic strategy where similar amine-containing heterocycles are employed.

The exploration of this compound in the synthesis of new drugs is driven by the need for innovative treatments with improved efficacy and safety profiles. The ability to modify the structure of this compound allows chemists to fine-tune the pharmacological properties of the resulting molecules to enhance their therapeutic potential.

Targeting Specific Biological Pathways and Receptors

Derivatives of this compound are investigated for their ability to interact with specific biological targets, including enzymes and receptors, which are often implicated in disease processes. bldpharm.comnih.govchemicalbook.com

Enzyme Inhibition and Agonism Studies

The isoxazole motif is present in compounds designed to act as enzyme inhibitors. chemicalbook.com For example, research into specific RET kinase inhibitors has identified a compound containing a cyclopropylisoxazole moiety that demonstrates potent and selective inhibition. nih.gov While not a direct derivative, this highlights the potential for isoxazole-containing compounds to be developed as enzyme inhibitors. The amine group of this compound provides a convenient handle for attaching the molecule to other fragments to create potent and selective inhibitors of various enzymes.

Receptor Binding and Interaction Analysis

Compounds containing the isoxazole ring system have been studied for their interaction with various receptors. For instance, derivatives of isoxazole have been investigated as agonists and antagonists for the AMPA receptor, a subtype of glutamate (B1630785) receptor in the central nervous system. nih.govnih.gov Specifically, (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid ((S)-APPA) has been identified as a full AMPA receptor agonist. nih.gov These studies, while not directly involving this compound, demonstrate the capacity of the isoxazole scaffold to interact with important neurological receptors. The structural features of this compound make it a valuable starting point for the synthesis of new ligands aimed at various receptors.

Neuroprotective Agent Research

The potential for isoxazole-containing compounds to act as neuroprotective agents is an active area of research. bldpharm.com Neuroprotection aims to prevent or slow down the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases.

Potential in Alzheimer's Disease Treatment

The development of treatments for Alzheimer's disease is a major focus of medicinal chemistry. bldpharm.com Research has explored various strategies, including the inhibition of enzymes like beta-secretase 1 (BACE1) and the modulation of receptors to combat the neurodegenerative effects of the disease. nih.gov While direct studies on this compound for Alzheimer's are not prevalent in the provided results, the isoxazole scaffold is a component of interest in the broader search for disease-modifying therapies. For instance, some neuroprotective strategies involve targeting oxidative stress, and certain heterocyclic compounds have shown antioxidant properties that could be beneficial in conditions like Alzheimer's disease. nih.govnih.gov The exploration of isoxazole derivatives in this context remains a promising avenue for future research.

Potential in Parkinson's Disease Treatment